molecular formula C24H46N2O5 B12673011 Einecs 255-398-0 CAS No. 41489-06-9

Einecs 255-398-0

Cat. No.: B12673011
CAS No.: 41489-06-9
M. Wt: 442.6 g/mol
InChI Key: SCXSVDBMIBKZOD-UHFFFAOYSA-N
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Description

Einecs 255-398-0, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers, making it a valuable substance in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(NHNH2)CN+CH3C(O)CH3CH3C(N=N)C(CH3)CN+H2O\text{CH}_3\text{C(NHNH}_2\text{)CN} + \text{CH}_3\text{C(O)CH}_3 \rightarrow \text{CH}_3\text{C(N=N)C(CH}_3\text{)CN} + \text{H}_2\text{O} CH3​C(NHNH2​)CN+CH3​C(O)CH3​→CH3​C(N=N)C(CH3​)CN+H2​O

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process includes the purification of the product through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions

The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the presence of a solvent such as toluene or benzene. The reaction conditions are carefully controlled to ensure the efficient generation of free radicals.

Major Products Formed

The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals can then react with monomers to form polymers, such as poly(methyl methacrylate) and poly(vinyl chloride).

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, it is used as a radical initiator in the polymerization of various monomers. This compound is essential in the synthesis of polymers and copolymers, which are used in the production of plastics, adhesives, and coatings.

Biology

In biological research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound to investigate the mechanisms of radical-induced damage in cells and tissues.

Medicine

In medicine, this compound is used in the development of drug delivery systems. The polymers synthesized using 2,2’-azobis(2-methylpropionitrile) can be engineered to release drugs in a controlled manner, improving the efficacy and safety of treatments.

Industry

In the industrial sector, 2,2’-azobis(2-methylpropionitrile) is used in the production of various polymer-based products. Its ability to initiate polymerization reactions makes it a valuable component in the manufacture of plastics, rubbers, and resins.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. Upon heating, the compound decomposes to form nitrogen gas and two free radicals. These free radicals can then initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process are primarily related to the formation and propagation of free radicals.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its high efficiency and stability. It is often compared to other radical initiators such as benzoyl peroxide and potassium persulfate.

Similar Compounds

    Benzoyl Peroxide: Another commonly used radical initiator, benzoyl peroxide decomposes to form benzoyloxy radicals, which can initiate polymerization reactions. it is less stable than 2,2’-azobis(2-methylpropionitrile) and requires more stringent storage conditions.

    Potassium Persulfate: This compound is also used as a radical initiator, particularly in aqueous polymerization reactions. It decomposes to form sulfate radicals, which can initiate polymerization. Potassium persulfate is less efficient than 2,2’-azobis(2-methylpropionitrile) and is often used in combination with other initiators to enhance its performance.

Properties

CAS No.

41489-06-9

Molecular Formula

C24H46N2O5

Molecular Weight

442.6 g/mol

IUPAC Name

hexadecyl 3-aminopropanoate;5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C19H39NO2.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19(21)16-17-20;7-4-2-1-3(6-4)5(8)9/h2-18,20H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)

InChI Key

SCXSVDBMIBKZOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCN.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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